![molecular formula C11H8O4 B12563080 6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione CAS No. 188675-38-9](/img/structure/B12563080.png)
6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is a chemical compound with a unique structure that includes a naphthoquinone core and an oxirene ring. This compound is known for its potential biological activities and has been studied for various applications in medicinal chemistry and other scientific fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione typically involves the oxidation of naphthoquinone derivatives. One common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure the stability of the oxirene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity. This includes precise control of temperature, solvent choice, and reaction time. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the oxirene ring to other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various quinone derivatives, reduced naphthoquinones, and substituted naphthoquinones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential use in developing new anticancer drugs due to its cytotoxic properties.
Wirkmechanismus
The mechanism of action of 6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione involves its interaction with cellular components, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in cell death. The compound targets specific molecular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Lapachone: Another naphthoquinone derivative with similar biological activities.
α-Lapachone: Known for its anticancer properties.
2-Acetylfuronaphthoquinone: Exhibits superior antitumor activity compared to natural naphthoquinones.
Uniqueness
6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione is unique due to its oxirene ring structure, which imparts distinct chemical reactivity and biological activity. This structural feature differentiates it from other naphthoquinone derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .
Eigenschaften
IUPAC Name |
3-hydroxy-7a-methyl-1aH-naphtho[2,3-b]oxirene-2,7-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-11-9(14)5-3-2-4-6(12)7(5)8(13)10(11)15-11/h2-4,10,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOABSOIKCDDDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C(O1)C(=O)C3=C(C2=O)C=CC=C3O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70774403 |
Source


|
| Record name | 6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70774403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188675-38-9 |
Source


|
| Record name | 6-Hydroxy-1a-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70774403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Magnesium, bromo[3-(methoxymethyl)phenyl]-](/img/structure/B12563003.png)
![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
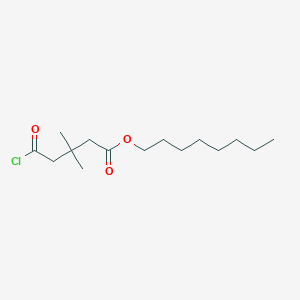
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)

![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
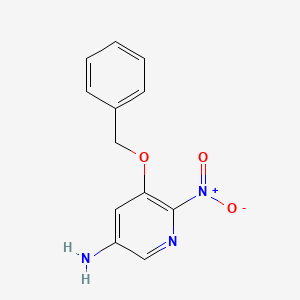
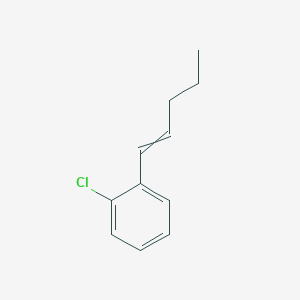
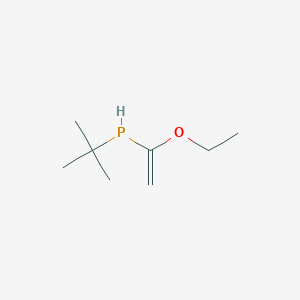
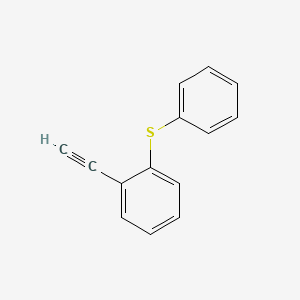
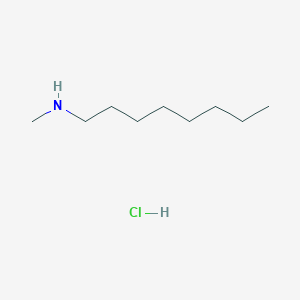
![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)

